

# Spectroscopic Profile of 4-Boc-piperazine-2-carboxylic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-(*Tert*-butoxycarbonyl)piperazine-2-carboxylic acid

**Cat. No.:** B1276948

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This technical guide provides a comprehensive overview of the spectroscopic data for 4-Boc-piperazine-2-carboxylic acid (*tert*-butyl 4-(carboxymethyl)piperazine-1-carboxylate), a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a centralized resource for its characterization.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 4-Boc-piperazine-2-carboxylic acid. It is important to note that while direct spectral data for the free carboxylic acid is not readily available in the public domain, data for its closely related methyl ester, **(R)-4-(*tert*-butoxycarbonyl)piperazine-2-carboxylic acid methyl ester**, provides valuable reference points.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data of (R)-4-(*tert*-butoxycarbonyl)piperazine-2-carboxylic acid methyl ester

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.75	s	3H	OCH <sub>3</sub>
3.72	dd	1H	H-3a
3.69	dd	1H	H-3b
3.46	m	1H	H-2
3.08	m	1H	H-6a
3.04	dd	1H	H-5a
3.01	dd	1H	H-5b
2.75	m	1H	H-6b
2.15	s	1H	NH
1.47	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid methyl ester**

Chemical Shift ( $\delta$ ) ppm	Assignment
187.4	C=O (ester)
154.6	C=O (carbamate)
80.0	$\text{C}(\text{CH}_3)_3$
56.8	C-2
52.2	$\text{OCH}_3$
51.5	C-5
44.2	C-3
43.2	C-6
28.4	$\text{C}(\text{CH}_3)_3$

### Table 3: IR Spectroscopic Data (Characteristic Absorptions for Carboxylic Acids)

While a specific spectrum for 4-Boc-piperazine-2-carboxylic acid is not provided, the expected characteristic absorption bands for a carboxylic acid are listed below.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration
3300-2500	Strong, Broad	O-H stretch
1760-1690	Strong	C=O stretch
1320-1210	Medium	C-O stretch
1440-1395 & 950-910	Medium	O-H bend

### Table 4: Mass Spectrometry Data of (2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester

m/z	Ion
245	$[\text{M}+\text{H}]^+$

## Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the protocols for NMR, IR, and MS analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra for (R)-4-tert-butyloxypiperazine-2-carboxylic acid methyl ester were recorded on a Bruker Avance 500 MHz spectrometer.

- Sample Preparation: The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR: Spectra were recorded at 500.13 MHz at 25 °C.
- $^{13}\text{C}$  NMR: Spectra were recorded at 500.13 MHz at 25 °C.

### Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of a solid sample, such as 4-Boc-piperazine-2-carboxylic acid, is as follows:

- Sample Preparation (KBr Pellet Method):
  - A small amount of the solid sample is ground with potassium bromide (KBr) powder in an agate mortar and pestle.
  - The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

### Mass Spectrometry (MS)

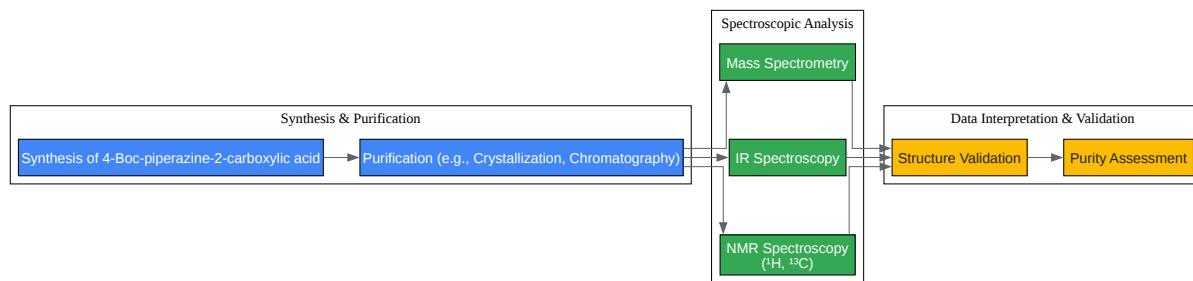
The mass spectrum for 2-methyl(2R)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester was obtained, showing a peak for the protonated molecule  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  245. A general protocol for Electrospray Ionization (ESI) Mass Spectrometry is provided below.

- Sample Preparation:

- The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
- The solution is then infused into the ESI source of the mass spectrometer.
- Analysis:
  - Ionization Mode: Positive ion mode is typically used for piperazine derivatives to observe protonated molecules ( $[M+H]^+$ ).
  - Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate and detect the ions.

## Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a compound like 4-Boc-piperazine-2-carboxylic acid follows a logical progression. This can be visualized as follows:



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*Workflow for the synthesis, purification, and spectroscopic analysis of 4-Boc-piperazine-2-carboxylic acid.*

This workflow illustrates the sequential steps from the initial synthesis of the compound to its purification, followed by parallel spectroscopic analyses (NMR, IR, and MS). The data from these techniques are then integrated to validate the chemical structure and assess the purity of the synthesized compound.

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#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)